REACTION_SMILES
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[CH:20]([OH:21])([CH3:22])[CH3:23].[Cl:1][c:2]1[cH:3][c:4]([C:12](=[O:13])[O:14][CH:15]([CH3:16])[CH3:17])[cH:5][n:6][c:7]1[O:8][CH:9]([CH3:10])[CH3:11].[Na+:19].[OH-:18].[OH2:24]>>[Cl:1][c:2]1[cH:3][c:4]([C:12](=[O:13])[OH:14])[cH:5][n:6][c:7]1[O:8][CH:9]([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)c1cnc(OC(C)C)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)Oc1ncc(C(=O)O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |